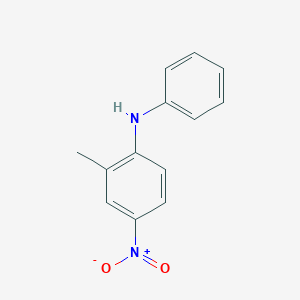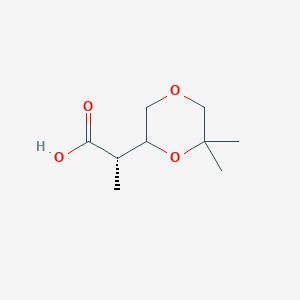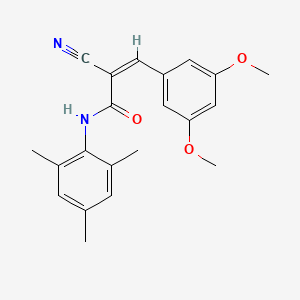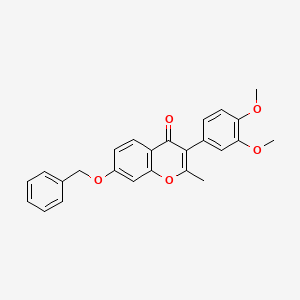
2-methyl-4-nitro-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-4-nitro-N-phenylaniline” is a chemical compound with the formula C12H9N3O4 .
Synthesis Analysis
The synthesis of nitroanilines, including 2-methyl-4-nitro-N-phenylaniline, can be achieved through oxidative nucleophilic aromatic amination of nitrobenzenes . This process involves the use of n-BuLi in hexanes, arylamine in dry THF, and 4-nitro-1-(pentafluorosulfanyl)benzene .Molecular Structure Analysis
The molecular structure of nitroanilines, including 2-methyl-4-nitro-N-phenylaniline, has been analyzed by X-ray crystallography . The structures are very similar with N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Properties
2-methyl-4-nitro-N-phenylaniline is a part of a series of compounds synthesized for the evaluation of anticonvulsant and neurotoxic properties. These compounds, including 2-methyl-4-nitro-N-phenylaniline, have been studied for their efficacy in seizure models, exhibiting interactions with multiple ion channels, suggesting their potential use in a wide range of seizure models (Vamecq et al., 2000).
Pharmacological Activity
Research indicates that derivatives of aromatic amino acids, including 2-methyl-4-nitro-N-phenylaniline, show promising results in the search for biologically active compounds. These derivatives have been found to possess various pharmacological activities such as anti-inflammatory, analgesic, diuretic, bacteriostatic, fungistatic, and antidiuretic properties. Moreover, they are classified as low toxic compounds, making them potential candidates for the development of active and harmless medications (Isaev et al., 2014).
Catalysis and Organic Synthesis
2-methyl-4-nitro-N-phenylaniline is involved in catalytic processes and organic synthesis. It is used in asymmetric Michael additions of ketones to nitroalkenes, highlighting its role in modulating asymmetric chemoselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015). Additionally, it is involved in the synthesis of various organic compounds, such as 2-arylanilines (Noland et al., 2019).
Chemical Carcinogenesis Studies
The compound plays a role in the study of chemical carcinogenesis. Arylamines and nitroarenes, including 2-methyl-4-nitro-N-phenylaniline, are suspected of being involved in chemical carcinogenesis, and the study of DNA adduct formation with these compounds is crucial to determine their genotoxic potential (Jones et al., 2003).
Synthesis of 4-Methoxy-2-methyl-N-phenylaniline
A summary of methods to produce 4-methoxy-2-methyl-N-phenylaniline, a compound related to 2-methyl-4-nitro-N-phenylaniline, has been documented, especially highlighting new methods and technology routes. This provides a theoretical basis for further research into the synthesis and industrialization of these compounds (Xiao-liang, 2012).
Safety and Hazards
Orientations Futures
Nitroaromatic compounds, including 2-methyl-4-nitro-N-phenylaniline, are useful molecules in the synthesis of anilines, imines, azo compounds, oximes, and heterocycles . They have been used in second harmonic generating materials and in the synthesis of bioactive molecules . Future research may focus on further understanding the intermolecular forces that are present in these molecules, which is useful for understanding and predicting crystal packing .
Propriétés
IUPAC Name |
2-methyl-4-nitro-N-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-9-12(15(16)17)7-8-13(10)14-11-5-3-2-4-6-11/h2-9,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTOPFBAXQHMJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-nitro-N-phenylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2391189.png)


![1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane](/img/structure/B2391193.png)



![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2391202.png)


![2-(benzo[d]isoxazol-3-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2391205.png)